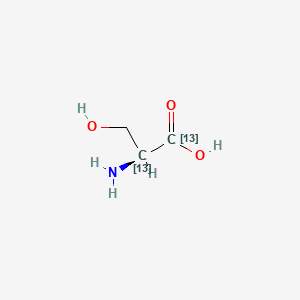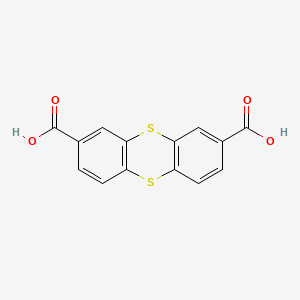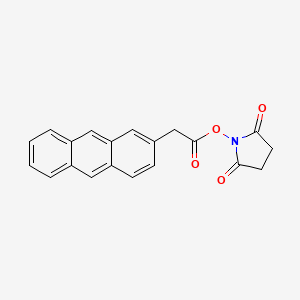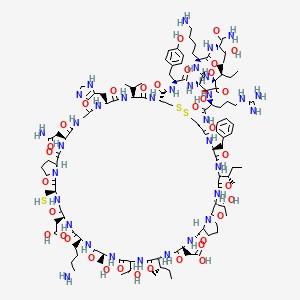
Acta (1-24)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acta (1-24) is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acta (1-24) typically involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of precursor compounds under controlled conditions of temperature and pressure. Specific catalysts and solvents are often employed to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of Acta (1-24) is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and consistency of the final product. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
Acta (1-24) undergoes several types of chemical reactions, including:
Oxidation: Acta (1-24) can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of Acta (1-24) involve the use of reducing agents to convert it into different reduced forms.
Substitution: Acta (1-24) can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of Acta (1-24) include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the reactions of Acta (1-24) depend on the specific reaction conditions and reagents used. These products often include various derivatives that retain the core structure of Acta (1-24) but with different functional groups attached.
科学研究应用
Acta (1-24) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Acta (1-24) involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which Acta (1-24) is used.
相似化合物的比较
Acta (1-24) can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Carbonyl cyanide m-chlorophenyl hydrazone: Known for its role as an uncoupling agent in cellular respiration.
Pyrite (FeS2): A mineral with similar structural properties but different chemical behavior.
Coordination compounds: Exhibit similar types of isomerism and reactivity patterns.
Acta (1-24) stands out due to its specific reactivity and stability under various conditions, making it a versatile compound for research and industrial applications.
属性
CAS 编号 |
147710-70-1 |
|---|---|
分子式 |
C117H185N33O35S3 |
分子量 |
2710.143 |
InChI |
InChI=1S/C117H185N33O35S3/c1-13-56(6)86(121)109(178)131-69(30-23-39-126-117(123)124)97(166)140-78-52-187-188-53-79(106(175)134-71(43-64-33-35-66(156)36-34-64)101(170)146-91(60(10)153)113(182)132-68(29-20-22-38-119)98(167)145-90(59(9)152)94(122)163)141-110(179)87(55(4)5)142-102(171)72(44-65-48-125-54-128-65)129-83(158)49-127-95(164)73(45-82(120)157)136-107(176)80-31-24-40-149(80)115(184)77(51-186)139-99(168)74(46-84(159)160)135-96(165)67(28-19-21-37-118)130-104(173)76(50-151)138-114(183)92(61(11)154)147-111(180)88(57(7)14-2)144-103(172)75(47-85(161)162)137-108(177)81-32-25-41-150(81)116(185)93(62(12)155)148-112(181)89(58(8)15-3)143-100(169)70(133-105(78)174)42-63-26-17-16-18-27-63/h16-18,26-27,33-36,48,54-62,67-81,86-93,151-156,186H,13-15,19-25,28-32,37-47,49-53,118-119,121H2,1-12H3,(H2,120,157)(H2,122,163)(H,125,128)(H,127,164)(H,129,158)(H,130,173)(H,131,178)(H,132,182)(H,133,174)(H,134,175)(H,135,165)(H,136,176)(H,137,177)(H,138,183)(H,139,168)(H,140,166)(H,141,179)(H,142,171)(H,143,169)(H,144,172)(H,145,167)(H,146,170)(H,147,180)(H,148,181)(H,159,160)(H,161,162)(H4,123,124,126)/t56-,57-,58-,59+,60+,61+,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-,87-,88-,89-,90-,91-,92-,93-/m0/s1 |
InChI 键 |
OAARQAUDDDPCGP-MNNIBNJWSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)N)C(C)C)CC6=CN=CN6)CC(=O)N)CS)CC(=O)O)CCCCN)CO)C(C)O)C(C)CC)CC(=O)O)C(C)O |
同义词 |
alpha-cobratoxin (1-24) amide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585646.png)
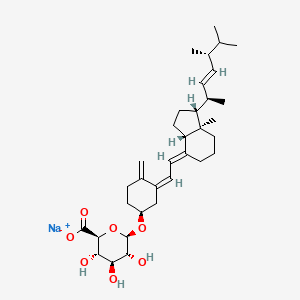
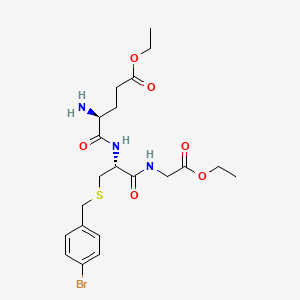
![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)

